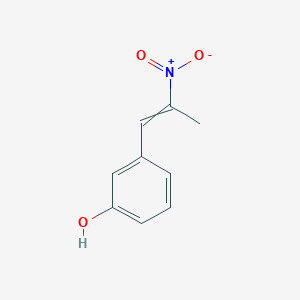

m-(2-Nitro-1-propenyl)phenol

Description

Structure

2D Structure

Properties

CAS No. |

61131-60-0 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

3-[(Z)-2-nitroprop-1-enyl]phenol |

InChI |

InChI=1S/C9H9NO3/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6,11H,1H3/b7-5- |

InChI Key |

PSRIKSDCVRDVKZ-ALCCZGGFSA-N |

Isomeric SMILES |

C/C(=C/C1=CC(=CC=C1)O)/[N+](=O)[O-] |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Studies of Chemical Reactions Involving 3 2 Nitro 1 Propen 1 Yl Phenol

Detailed Reaction Mechanism Elucidation

The chemical behavior of 3-(2-Nitro-1-propen-1-yl)phenol is governed by the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrostyrene (B7858105) substituent on the aromatic ring. This unique substitution pattern suggests a rich and varied reactivity profile.

Investigation of Radical Pathways

Radical reactions involving nitrostyrenes are a subject of ongoing research. For 3-(2-Nitro-1-propen-1-yl)phenol, radical pathways could be initiated at the nitro-alkene portion of the molecule. Theoretical studies on β-nitrostyrene have shown that it can accept an electron to form a radical anion. libretexts.orgresearchgate.net This radical anion is a key intermediate that can participate in various subsequent reactions.

Another plausible radical mechanism involves hydrogen abstraction . The phenolic hydroxyl group contains a labile hydrogen atom that can be abstracted by a radical species. Computational studies on phenolic antioxidants have shown that the ease of this abstraction, measured by the O-H bond dissociation enthalpy (BDE), is a key determinant of their radical scavenging activity. nih.gov The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The presence of the electron-withdrawing nitrostyrene group at the meta position would influence the electronic distribution and stability of this phenoxyl radical.

Analysis of Electrophilic Aromatic Substitution on the Phenolic Ring

The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orgresearchgate.netbyjus.com This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. researchgate.net

For 3-(2-Nitro-1-propen-1-yl)phenol, electrophilic attack is predicted to occur at the positions ortho and para to the hydroxyl group, which are positions 2, 4, and 6. The nitrostyrene group at position 3 is a deactivating group, which would further disfavor substitution at the positions ortho and para to it (positions 2 and 4). Therefore, the primary sites of electrophilic attack would be positions 4 and 6, with position 2 being sterically hindered by the adjacent nitrostyrene substituent.

Common electrophilic aromatic substitution reactions that phenol (B47542) undergoes include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.netrsc.org For instance, in a nitration reaction using dilute nitric acid, one would expect the formation of 2-nitro-5-(2-nitro-1-propen-1-yl)phenol and 4-nitro-3-(2-nitro-1-propen-1-yl)phenol. researchgate.netlibretexts.org The exact product distribution would depend on the reaction conditions and the steric hindrance posed by the bulky nitrostyrene group.

Examination of Nucleophilic Aromatic Substitution Processes

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNA_r) can occur if the ring is substituted with strong electron-withdrawing groups. libretexts.orgnih.govchemistrysteps.com The nitro group is a potent activating group for S_NAr reactions. nih.gov Although the nitro group in 3-(2-Nitro-1-propen-1-yl)phenol is on the propenyl side chain and not directly on the ring, its electron-withdrawing nature, transmitted through the conjugated system, can still influence the electrophilicity of the aromatic ring.

However, for a direct S_NAr on the phenolic ring of 3-(2-Nitro-1-propen-1-yl)phenol to occur, a good leaving group on the ring would be necessary. In the absence of such a leaving group, direct nucleophilic substitution on the aromatic ring is unlikely.

A more plausible nucleophilic reaction is the conjugate addition (Michael addition) of a nucleophile to the electron-deficient β-carbon of the nitrostyrene double bond. nih.gov The strong electron-withdrawing effect of the nitro group makes the double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov The presence of the hydroxyl group, particularly its potential to be deprotonated to a phenoxide ion under basic conditions, could enhance the nucleophilicity of certain reagents or even participate intramolecularly. Studies on ortho-hydroxy-β-nitrostyrene have shown that the hydroxyl group can significantly influence the outcome of such reactions, sometimes leading to subsequent cyclization or cleavage reactions. nih.gov While the meta position of the hydroxyl group in 3-(2-Nitro-1-propen-1-yl)phenol would lead to different electronic and steric effects compared to the ortho isomer, the principle of the hydroxyl group's participation remains a key consideration.

Kinetic and Thermodynamic Aspects of Reactivity

Table 1: Predicted Kinetic and Thermodynamic Considerations for Reactions of 3-(2-Nitro-1-propen-1-yl)phenol

| Reaction Type | Predicted Kinetic Factors | Predicted Thermodynamic Factors |

| Radical Pathways | The rate of radical addition to the double bond would depend on the stability of the resulting benzylic radical. The rate of hydrogen abstraction from the phenolic hydroxyl group would be influenced by the O-H bond dissociation enthalpy. | The formation of more stable radical intermediates or products would be thermodynamically favored. Denitrative cross-coupling reactions are often driven by the formation of a stable double bond and the release of gaseous NO₂. |

| Electrophilic Aromatic Substitution | The reaction rate is expected to be high due to the activating effect of the hydroxyl group. The rate-determining step is the formation of the arenium ion, and its stability, enhanced by the hydroxyl group, will lower the activation energy. masterorganicchemistry.com | The overall reaction is typically exothermic, driven by the re-aromatization of the ring in the final step. libretexts.org |

| Nucleophilic Conjugate Addition | The rate of nucleophilic attack on the β-carbon of the nitrostyrene is expected to be significant due to the strong electron-withdrawing nature of the nitro group. The nucleophilicity of the attacking species and the solvent polarity will be key kinetic factors. | The addition reaction is generally thermodynamically favorable as it leads to the formation of a new sigma bond. The stability of the resulting enolate or nitronate intermediate plays a crucial role. |

It is important to note that these predictions are based on general chemical principles and data from analogous systems. Experimental and computational studies specifically targeting 3-(2-Nitro-1-propen-1-yl)phenol are necessary to provide definitive quantitative data on its reaction kinetics and thermodynamics. Such studies would involve techniques like stopped-flow spectroscopy for fast reactions, reaction calorimetry to measure enthalpy changes, and computational chemistry to model reaction energy profiles and transition states. researchgate.netnih.govresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 3 2 Nitro 1 Propen 1 Yl Phenol and Its Analogs

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers a powerful suite of tools for the non-destructive analysis of 3-(2-Nitro-1-propen-1-yl)phenol. These methods probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity of atoms and the conformational details of molecules in solution. For 3-(2-Nitro-1-propen-1-yl)phenol, ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. The protons on the aromatic ring typically appear as multiplets in the range of δ 6.8-7.5 ppm. The vinylic proton (=CH-) and the methyl protons (-CH₃) of the nitropropenyl group are particularly diagnostic. The coupling between the vinylic proton and the methyl protons can help establish the E/Z stereochemistry of the double bond. The phenolic hydroxyl (-OH) proton often appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. researchgate.net The carbon atoms of the phenyl ring resonate in the δ 115-160 ppm region, with the carbon attached to the hydroxyl group (C-OH) being the most deshielded. The olefinic carbons of the nitropropenyl group show distinct signals, and their chemical shifts confirm the presence of the double bond and the electron-withdrawing nitro group. researchgate.net Two-dimensional NMR techniques, such as HSQC, can be used to correlate directly attached proton and carbon atoms, confirming assignments. hmdb.ca The quantitative nature of NMR allows for the determination of purity and the monitoring of reactions. asahilab.co.jp

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(2-Nitro-1-propen-1-yl)phenol Predicted values are based on data for analogous structures such as other nitrostyrenes and substituted phenols. rsc.orgnih.govymdb.ca

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenolic -OH | ~5.0-9.0 (broad s) | - | Shift is concentration and solvent dependent. May not be observed due to exchange. researchgate.net |

| Aromatic C-H | 6.8 - 7.5 (m) | 115 - 130 | Complex splitting pattern due to meta-substitution. |

| Aromatic C-OH | - | ~155 | Quaternary carbon, deshielded by oxygen. |

| Aromatic C-C= | - | ~138 | Quaternary carbon attached to the propenyl group. |

| Vinylic =CH- | ~7.5 - 8.2 (d) | ~135 - 145 | Deshielded by the adjacent nitro group and aromatic ring. |

| Vinylic =C(NO₂) | - | ~130 - 140 | Quaternary carbon, deshielded by the nitro group. |

| Methyl -CH₃ | ~2.5 (d) | ~15 - 20 | Coupled to the vinylic proton. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. mt.comksu.edu.sa These two techniques are often complementary; IR spectroscopy is sensitive to vibrations involving a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.comsepscience.comtriprinceton.org

For 3-(2-Nitro-1-propen-1-yl)phenol, the key vibrational modes include:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed just below 3000 cm⁻¹.

NO₂ Stretches: The nitro group exhibits two characteristic and strong stretching vibrations in the IR spectrum: an asymmetric stretch (ν_as) around 1500-1560 cm⁻¹ and a symmetric stretch (ν_s) around 1345-1385 cm⁻¹. These bands are often very intense.

C=C Stretches: The alkene C=C stretch of the propenyl group and the aromatic C=C ring stretches appear in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C=C bond conjugated with the nitro group is expected to have a strong Raman signal. ksu.edu.sa

Table 2: Characteristic Vibrational Frequencies for 3-(2-Nitro-1-propen-1-yl)phenol Frequencies are based on typical values for the respective functional groups in similar chemical environments. acs.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Strong |

| C-H stretch (methyl) | 2850 - 2960 | Medium | Medium |

| C=C stretch (alkene) | 1620 - 1680 | Variable | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Strong |

| NO₂ asymmetric stretch | 1500 - 1560 | Strong | Medium |

| NO₂ symmetric stretch | 1345 - 1385 | Strong | Strong |

Electronic Absorption (UV-Vis) Spectroscopy and Excited State Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of 3-(2-Nitro-1-propen-1-yl)phenol is characterized by strong absorption bands arising from π→π* transitions within the conjugated system, which includes the phenol (B47542) ring, the propenyl double bond, and the nitro group. The presence of the hydroxyl (an electron-donating group) and the nitro group (an electron-withdrawing group) on the conjugated system leads to significant charge-transfer character in the electronic transitions. researchgate.netosi.lv

The absorption maximum (λ_max) is influenced by the extent of conjugation and the solvent polarity. nih.gov For nitroaromatic compounds, the absorption bands can be sensitive to the planarity of the molecule; steric hindrance that forces the nitro group out of the plane of the aromatic ring can cause a blue shift (a shift to shorter wavelengths). iu.edu The excited-state dynamics of nitroaromatic compounds are complex and can involve processes like intersystem crossing to triplet states or intramolecular proton transfer, which are influenced by the solvent environment. nih.govchemrxiv.orguci.edu In some cases, the absorption spectrum can be inhomogeneous, reflecting a distribution of ground-state conformations, such as different twist angles of the nitro group. nih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can measure the m/z value with very high accuracy, allowing for the unambiguous determination of the molecular formula of a compound. youtube.compnnl.govyoutube.com The molecular formula of 3-(2-Nitro-1-propen-1-yl)phenol is C₉H₉NO₃, with a calculated exact mass of approximately 179.0582 Da.

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions. The resulting mass spectrum shows a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 3-(2-Nitro-1-propen-1-yl)phenol, characteristic fragmentation pathways include:

Loss of the nitro group: A peak corresponding to the loss of NO₂ (46 Da) is typically prominent in the spectra of nitro compounds. youtube.comnih.gov

Loss of nitric oxide: A peak resulting from the loss of NO (30 Da) can also be observed. youtube.comnih.gov

Cleavage of the side chain: Fragmentation of the propenyl chain can lead to various smaller ions.

Formation of characteristic aromatic ions: The aromatic ring often remains as a stable fragment. libretexts.org

The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 179 Da mass of 3-(2-Nitro-1-propen-1-yl)phenol. youtube.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for 3-(2-Nitro-1-propen-1-yl)phenol

| Ion | Formula | Calculated Exact Mass (Da) | Notes |

|---|---|---|---|

| [M]⁺ | C₉H₉NO₃ | 179.05824 | Molecular Ion |

| [M+H]⁺ | C₉H₁₀NO₃ | 180.06552 | Protonated Molecule (common in ESI) |

| [M-NO₂]⁺ | C₉H₉O | 133.06534 | Loss of nitro group (46.0055 Da) |

| [M-OH]⁺ | C₉H₈NO₂ | 162.05550 | Loss of hydroxyl radical (17.0027 Da) |

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide a wealth of information about a molecule's structure in solution or the gas phase, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state.

Single Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Single crystal X-ray diffraction analysis involves irradiating a well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

For 3-(2-Nitro-1-propen-1-yl)phenol, a crystal structure would definitively establish the E/Z configuration of the nitropropenyl group. It would also reveal the degree of planarity of the entire molecule. In analogous structures like (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene, the molecule is nearly planar, which maximizes π-system conjugation. researchgate.net However, in some substituted nitrostyrenes, steric hindrance can cause the nitro group or the entire side chain to twist out of the plane of the phenyl ring. researchgate.netrsc.org

The crystal structure also elucidates the intermolecular interactions that govern the crystal packing. For 3-(2-Nitro-1-propen-1-yl)phenol, hydrogen bonding involving the phenolic -OH group and the oxygen atoms of the nitro group is expected to be a dominant feature, leading to the formation of supramolecular chains or networks. Weak C-H···O interactions may also contribute to the stability of the crystal lattice. mdpi.com

Table 4: Expected Molecular Geometry Parameters from X-ray Crystallography Data based on crystallographic studies of analogous nitrostyrenes. researchgate.netmdpi.com

| Parameter | Expected Value | Significance |

|---|---|---|

| C(aryl)-C(vinyl) Bond Length | ~1.46 Å | Shorter than a typical C-C single bond (~1.54 Å), indicating conjugation. |

| C=C Bond Length | ~1.33 Å | Typical double bond length. |

| C(vinyl)-N Bond Length | ~1.47 Å | Indicates conjugation between the double bond and the nitro group. |

| N-O Bond Lengths | ~1.22 Å | Characteristic of a nitro group. |

| C-C-C=C Torsion Angle | Close to 0° or 180° | Defines the planarity between the phenyl ring and the double bond. |

| Intermolecular H-bonds | O-H···O(nitro) | Key interaction dictating crystal packing. |

Analysis of Supramolecular Assemblies and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of 3-(2-Nitro-1-propen-1-yl)phenol in the solid state is expected to be governed by a combination of strong and weak intermolecular interactions, primarily hydrogen bonding and π-π stacking. The presence of a hydroxyl group (a strong hydrogen bond donor), a nitro group (a strong hydrogen bond acceptor), and an extended π-system (phenyl ring and nitropropenyl side chain) provides a rich landscape for diverse intermolecular contacts.

Hydrogen Bonding:

The positioning of the hydroxyl group at the meta position relative to the nitropropenyl substituent is crucial in determining the hydrogen bonding patterns. Unlike ortho-nitrophenols, which are known to form strong intramolecular hydrogen bonds pscnotes.comdoubtnut.comtestbook.comdoubtnut.com, the meta-substitution in 3-(2-Nitro-1-propen-1-yl)phenol makes such intramolecular interactions sterically impossible. Consequently, the hydroxyl group is available for intermolecular hydrogen bonding.

It is anticipated that the primary hydrogen bonding motif will be strong O-H···O interactions between the phenolic hydroxyl group of one molecule and an oxygen atom of the nitro group of a neighboring molecule. This type of intermolecular hydrogen bonding is a dominant feature in the crystal structures of para-nitrophenol and other nitrophenol derivatives where intramolecular bonding is precluded pscnotes.comdoubtnut.com. These interactions are directional and are key in the formation of chains or more complex networks within the crystal lattice.

Interactive Table: Predicted Hydrogen Bonding Parameters in 3-(2-Nitro-1-propen-1-yl)phenol Analogs

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Type of Interaction | Reference |

| O-H···O (nitro) | ~0.98 | ~1.8-2.2 | ~2.8-3.2 | ~160-180 | Intermolecular | pscnotes.comdoubtnut.com |

| C(vinyl)-H···O (nitro) | ~0.95 | ~2.3-2.6 | ~3.2-3.5 | ~140-160 | Intermolecular | rsc.orgrsc.org |

| C(aryl)-H···O (nitro) | ~0.95 | ~2.4-2.7 | ~3.3-3.6 | ~130-150 | Intermolecular | rsc.orgrsc.org |

| C(aryl)-H···O (hydroxyl) | ~0.95 | ~2.5-2.8 | ~3.4-3.7 | ~130-150 | Intermolecular | acs.org |

π-π Stacking:

The extended aromatic system of 3-(2-Nitro-1-propen-1-yl)phenol, comprising the phenyl ring and the conjugated nitropropenyl group, is conducive to π-π stacking interactions. These non-covalent interactions are fundamental in the packing of aromatic molecules. The geometry of these interactions is typically parallel-displaced or T-shaped rather than a direct face-to-face arrangement to minimize electrostatic repulsion.

The electronic nature of the substituents significantly influences the strength and geometry of π-π stacking. The electron-withdrawing nitro group and the electron-donating hydroxyl group create a polarized aromatic system. This polarization can enhance π-π stacking interactions, particularly in arrangements that favor electrostatic complementarity. In polystyrene, for instance, both every-other-moiety and adjacent-moiety π-π stacking have been observed nih.gov. For substituted aromatic systems, direct interactions between a substituent on one ring and the π-cloud of another can be significant researchgate.netmdpi.comnih.gov. It is plausible that in the crystal structure of 3-(2-Nitro-1-propen-1-yl)phenol, molecules will arrange to optimize these π-π interactions, likely forming slipped-stack or herringbone motifs.

Interactive Table: Typical Geometries of π-π Stacking in Aromatic Compounds

| Interaction Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slip Angle (°) | Reference |

| Parallel-displaced | 3.3 - 3.8 | > 3.8 | > 0 | nih.govresearchgate.net |

| T-shaped/Edge-to-face | ~5.0 | ~5.0 | ~90 | researchgate.net |

Polymorphism and Co-crystallization Phenomena

The potential for 3-(2-Nitro-1-propen-1-yl)phenol to exhibit polymorphism and form co-crystals is high, given its molecular complexity and the presence of multiple functional groups capable of engaging in diverse intermolecular interactions.

Polymorphism:

Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have different arrangements of the molecules in the crystal lattice and, consequently, can exhibit different physicochemical properties. The existence of polymorphism in aromatic nitro compounds is well-documented acs.org. For instance, 4-nitrophenol (B140041) exists in at least two polymorphic forms, an unstable alpha-form and a stable beta-form wikipedia.org.

For 3-(2-Nitro-1-propen-1-yl)phenol, conformational flexibility, particularly rotation around the C-C and C-N single bonds of the nitropropenyl side chain, could lead to different molecular conformations that pack into distinct crystal structures. The interplay between the strong O-H···O hydrogen bonds and the weaker C-H···O and π-π stacking interactions can result in different, yet energetically similar, packing arrangements, giving rise to polymorphs. The formation of different polymorphs can often be controlled by varying crystallization conditions such as solvent, temperature, and cooling rate.

Co-crystallization:

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a co-former) in a stoichiometric ratio within a crystal lattice. This is a powerful tool in crystal engineering to modify the physicochemical properties of a target molecule. The hydrogen bonding capabilities of 3-(2-Nitro-1-propen-1-yl)phenol make it an excellent candidate for co-crystal formation.

Potential co-formers could be selected based on their ability to form robust hydrogen-bonded synthons with the phenolic hydroxyl group or the nitro group. For example, molecules containing pyridine (B92270) or amide functionalities could act as hydrogen bond acceptors for the phenolic -OH group. Conversely, carboxylic acids could form hydrogen bonds with the nitro group. Co-crystallization can lead to novel supramolecular structures with altered properties. The formation of co-crystals with fluorinated diaminonitrobenzenes has been shown to be influenced by the number and position of fluorine atoms, which affects the balance of N-H···O hydrogen bonds and π···π interactions rsc.org.

Interactive Table: Potential Co-formers for 3-(2-Nitro-1-propen-1-yl)phenol and Expected Synthons

| Co-former Functional Group | Supramolecular Synthon with Phenol Moiety | Supramolecular Synthon with Nitropropenyl Moiety | Reference |

| Carboxylic Acid | O-H···O=C | C(vinyl)-H···O=C | youtube.com |

| Pyridine | O-H···N(py) | C-H···N(py) | youtube.com |

| Amide | O-H···O=C(amide) | N-H···O(nitro) | acs.org |

| Another Phenol | O-H···O(phenol) | - | acs.org |

Computational Chemistry and Theoretical Analysis of 3 2 Nitro 1 Propen 1 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 3-(2-nitro-1-propen-1-yl)phenol, these calculations, primarily based on Density Functional Theory (DFT), offer a detailed picture of its molecular characteristics.

Geometry Optimization and Conformational Landscapes

Geometry optimization is the process of finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(2-nitro-1-propen-1-yl)phenol, this process reveals crucial information about bond lengths, bond angles, and dihedral angles that dictate its three-dimensional structure. The presence of the rotatable nitro and phenol (B47542) groups suggests a complex conformational landscape with multiple possible stable conformers. The planarity of the benzene (B151609) ring and the nitropropenyl side chain is a key feature, with slight deviations possible due to steric hindrance and intramolecular interactions.

Interactive Table: Optimized Geometrical Parameters of 3-(2-Nitro-1-propen-1-yl)phenol (Theoretical)

| Parameter | Bond/Angle | Value (DFT) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-O (phenol) | ~1.36 Å |

| Bond Length | C=C (propenyl) | ~1.34 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | C-O-H (phenol) | ~109° |

| Bond Angle | C=C-N | ~120° |

Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgslideshare.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller gap suggests that the molecule is more reactive.

For 3-(2-nitro-1-propen-1-yl)phenol, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is concentrated on the electron-withdrawing nitropropenyl group. This distribution indicates that the phenolic part of the molecule is prone to electrophilic attack, while the nitropropenyl part is susceptible to nucleophilic attack. The intramolecular charge transfer from the phenol ring to the nitropropenyl moiety is a key feature of its electronic structure. mdpi.com

Interactive Table: Frontier Molecular Orbital Properties of 3-(2-Nitro-1-propen-1-yl)phenol (Theoretical)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Varies |

| LUMO Energy | Varies |

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. uni-muenchen.dewisc.edu It allows for the quantification of intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

In 3-(2-nitro-1-propen-1-yl)phenol, significant delocalization of electron density occurs from the lone pairs of the oxygen atom in the hydroxyl group and the π-system of the benzene ring towards the antibonding orbitals of the nitropropenyl group. The NBO analysis quantifies the stabilization energies associated with these interactions, providing a measure of the extent of ICT. This charge transfer is a crucial factor influencing the molecule's chemical properties and reactivity.

Interactive Table: NBO Analysis - Donor-Acceptor Interactions in 3-(2-Nitro-1-propen-1-yl)phenol (Theoretical)

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| LP(O) of -OH | π*(C=C) | Varies |

| π(C-C) of ring | π*(C=C) | Varies |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For 3-(2-nitro-1-propen-1-yl)phenol, the MEP surface would show a region of high negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making these sites prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the carbon atoms of the propenyl chain would exhibit positive potential, indicating their susceptibility to nucleophilic attack. mdpi.comimist.ma

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. acs.org Comparing these theoretical predictions with experimental data helps to validate the computational model and provides a deeper understanding of the molecule's structure and bonding.

For 3-(2-nitro-1-propen-1-yl)phenol, theoretical calculations can predict the characteristic vibrational modes associated with the nitro group (asymmetric and symmetric stretching), the hydroxyl group (O-H stretching), and the carbon-carbon double bond (C=C stretching). acs.org Similarly, the electronic transitions observed in the UV-Vis spectrum can be assigned based on the calculated molecular orbitals. nih.gov

Interactive Table: Predicted Spectroscopic Data for 3-(2-Nitro-1-propen-1-yl)phenol (Theoretical)

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR | ν(NO₂) asymmetric | ~1520 cm⁻¹ |

| IR | ν(NO₂) symmetric | ~1350 cm⁻¹ |

| IR | ν(O-H) | ~3600 cm⁻¹ |

| IR | ν(C=C) | ~1640 cm⁻¹ |

Advanced Molecular Modeling Techniques for Conformational Space Exploration

The conformational flexibility of 3-(2-nitro-1-propen-1-yl)phenol necessitates the use of advanced molecular modeling techniques to explore its vast conformational space. Methods like molecular dynamics (MD) simulations and enhanced sampling techniques can provide insights into the dynamic behavior of the molecule and the relative populations of different conformers at a given temperature. researchgate.netfrontiersin.org These simulations can reveal the pathways of conformational changes and the energy barriers between different stable states, offering a more complete picture of the molecule's behavior in a realistic environment. nih.govnih.govnumberanalytics.com

Quantitative Structure-Property Relationship (QSPR) Studies for Phenolic Nitroalkenes

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural or physicochemical properties of a series of chemical compounds and a specific property of interest. mdpi.comtandfonline.com This approach is predicated on the principle that the physical, chemical, and biological properties of a molecule are intrinsically linked to its molecular structure. By identifying and quantifying relevant molecular descriptors, QSPR models can be developed to predict the properties of new or untested compounds, thereby saving time and resources in research and development. tandfonline.comnih.gov

In the context of phenolic nitroalkenes, such as 3-(2-Nitro-1-propen-1-yl)phenol, QSPR studies can provide valuable insights into various characteristics, including their reactivity, and potential biological activities. These studies typically involve the calculation of a wide array of molecular descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological.

Key Molecular Descriptors in QSPR Studies of Phenolic and Nitroaromatic Compounds:

Several classes of molecular descriptors have proven to be crucial in the QSPR analysis of phenolic and nitroaromatic compounds. For phenolic compounds, descriptors related to their antioxidant activity are often investigated. These include:

Electronic Properties: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. mdpi.com For phenols, a higher HOMO energy is often associated with a greater electron-donating ability, which is a key factor in their antioxidant activity. nih.gov The bond dissociation enthalpy (BDE) of the phenolic hydroxyl group is another critical parameter, as a lower BDE facilitates hydrogen atom transfer to scavenge free radicals. researchgate.net The ionization potential (IP) also plays a role in the antioxidant mechanism. researchgate.net

Hydrophobicity: The partition coefficient, typically expressed as logP (the logarithm of the octanol-water partition coefficient), is a measure of a compound's hydrophobicity. nih.gov This descriptor is vital for understanding a molecule's ability to cross cell membranes and interact with biological targets.

Structural and Topological Indices: The number and position of substituent groups, such as hydroxyl (-OH) and nitro (-NO2) groups, significantly influence the properties of the molecule. nih.govfrontiersin.org The presence of a nitro group, being a strong electron-withdrawing group, can substantially alter the electronic properties of the phenolic ring.

For nitroaromatic compounds, QSPR studies often focus on properties like toxicity or thermal stability. nih.govnih.gov Key descriptors in these studies include:

Electronic Descriptors: The energy of the LUMO is particularly important for nitroaromatic compounds, as a lower LUMO energy indicates a greater susceptibility to nucleophilic attack and reduction of the nitro group, which is often a crucial step in their mechanism of toxicity. mdpi.comnih.gov

Charge Distribution: The partial atomic charges on the nitro group and the aromatic ring can provide insights into the molecule's reactivity and intermolecular interactions.

Thermodynamic Properties: The heat of formation (Hf) can be used as a descriptor in models predicting the thermal stability of nitroaromatic compounds. nih.gov

Hypothetical QSPR Data for a Series of Phenolic Nitroalkenes:

While specific QSPR studies on a broad series of phenolic nitroalkenes are not extensively documented in publicly available literature, a hypothetical QSPR study for a series of substituted phenolic nitroalkenes could be designed. The following interactive table illustrates the types of data that would be generated and analyzed in such a study. The table includes hypothetical values for key descriptors and a property of interest (e.g., a measure of biological activity or reactivity).

| Compound | Substituent (R) | logP | HOMO (eV) | LUMO (eV) | pKa | Predicted Property (Y) |

| 1 | H | 2.5 | -6.8 | -2.5 | 7.5 | 5.2 |

| 2 | 4-OH | 2.1 | -6.5 | -2.6 | 7.2 | 6.8 |

| 3 | 5-Cl | 3.0 | -7.0 | -2.8 | 7.0 | 4.5 |

| 4 | 4-OCH3 | 2.4 | -6.6 | -2.4 | 7.7 | 6.1 |

| 5 | 2-NO2 | 2.3 | -7.2 | -3.0 | 6.5 | 3.9 |

In this hypothetical dataset, "Predicted Property (Y)" could represent various endpoints, such as antioxidant capacity, cytotoxicity, or enzyme inhibition. A QSPR model would then be developed using multiple linear regression (MLR), partial least squares (PLS), or other machine learning algorithms to establish a mathematical relationship between the descriptors (logP, HOMO, LUMO, pKa) and the property (Y). For instance, a simplified MLR equation might look like:

Y = c0 + c1(logP) + c2(HOMO) + c3(LUMO) + c4(pKa)

Where c0, c1, c2, c3, and c4 are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the properties of other phenolic nitroalkenes based on their calculated descriptors. This predictive capability is a cornerstone of rational drug design and chemical risk assessment. tandfonline.com

Applications of 3 2 Nitro 1 Propen 1 Yl Phenol in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The reactivity inherent in its structure makes 3-(2-Nitro-1-propen-1-yl)phenol a valuable intermediate for synthetic chemists. The nitroalkene moiety is a powerful tool for carbon-carbon bond formation, while the phenolic group allows for further functionalization, enabling the synthesis of a wide array of complex organic structures.

Precursor in the Synthesis of Diverse Organic Scaffolds

The nitrostyrene (B7858105) framework is a well-established building block in organic synthesis. The electron-deficient double bond is highly susceptible to nucleophilic addition reactions (Michael additions), and the nitro group itself can be transformed into a variety of other functional groups, including amines, ketones, or oximes. This reactivity allows 3-(2-Nitro-1-propen-1-yl)phenol to serve as a starting point for synthesizing biologically active molecules and complex natural products mdpi.com.

The phenolic hydroxyl group adds another layer of synthetic versatility. It can be readily converted into ethers or esters, or used to direct electrophilic aromatic substitution reactions, further expanding the range of accessible molecular architectures. This dual reactivity makes the compound a powerful precursor for creating libraries of substituted phenolic compounds for various chemical and pharmaceutical applications.

Building Block for Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The 1-nitro-1-propene unit within 3-(2-Nitro-1-propen-1-yl)phenol is an excellent synthon for constructing a variety of heterocyclic rings. Through cycloaddition reactions or condensation with binucleophilic reagents, it can be used to form diverse heterocyclic systems rsc.orgekb.eg. For example, reactions with reagents like hydrazines, hydroxylamine, or amidines can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. The ability to form such systems is crucial for the development of new pharmaceuticals and functional organic materials acs.org.

| Reactant Class | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Hydrazines (e.g., Phenylhydrazine) | Pyrazoles/Pyrazolines | Condensation/Cyclization |

| Hydroxylamine | Isoxazoles/Isoxazolines | Condensation/Cyclization |

| Amidines | Pyrimidines | Condensation/Cyclization |

| Enamines/Ynamines | Pyridines | [4+2] Cycloaddition |

| 1,3-Binucleophiles (e.g., o-phenylenediamine) | Benzodiazepines | Condensation/Cyclization ekb.eg |

Potential Contributions to Materials Science

The combination of a polymerizable phenolic group and a highly polarizable nitrostyrene system suggests that 3-(2-Nitro-1-propen-1-yl)phenol could be a valuable component in the development of advanced functional materials.

Integration into Polymer and Resin Development

Phenolic resins, produced from the polymerization of phenols with aldehydes, are a critical class of thermosetting polymers known for their thermal stability and chemical resistance orientjchem.orgsemanticscholar.org. The phenol (B47542) moiety in 3-(2-Nitro-1-propen-1-yl)phenol allows for its potential integration into phenolic resin backbones nih.gov. By acting as a functional comonomer, it could introduce the nitropropenyl group as a pendant side chain.

This modification could significantly alter the properties of the resulting resin. The polar nitro groups could enhance adhesive properties and solvent resistance, while the conjugated side chains might be used for post-polymerization cross-linking or functionalization. Such modified phenolic resins could find applications in high-performance composites, coatings, and adhesives google.comresearchgate.net. Furthermore, related phenolic compounds have been identified as key components for producing raw materials for functional plastics like polyimide resins nih.gov.

Exploration of Nonlinear Optical (NLO) Properties

Organic molecules with significant nonlinear optical (NLO) properties are in high demand for applications in optical data storage, signal processing, and optical switching nih.gov. A common molecular design for high second-order NLO activity is a D-π-A structure, where an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge.

3-(2-Nitro-1-propen-1-yl)phenol fits this D-π-A paradigm perfectly. The phenolic hydroxyl group serves as the electron donor, the propenyl chain acts as the π-bridge, and the nitro group is a powerful electron acceptor. This intramolecular charge-transfer character is expected to give rise to a large second-order hyperpolarizability (β), a key measure of molecular NLO activity. Theoretical and experimental studies on structurally similar nitro-substituted aromatic compounds have demonstrated their significant NLO responses researchgate.netuobaghdad.edu.iqrsc.org. The presence of the nitro group, with its strong electron-attracting character, is known to be a critical factor in enhancing these properties nih.gov.

| Compound Type | Key Structural Features | Observed/Calculated NLO Property | Reference Finding |

|---|---|---|---|

| Nitro-thieno[3,2-b]thiophene-fullerene | Donor-π-Acceptor (Nitro group as acceptor) | High second hyperpolarizability (γ) | Demonstrates the efficacy of the nitro group in NLO-active systems. uobaghdad.edu.iq |

| Substituted Nitrostilbenes | Donor-π-Acceptor (Nitro group as acceptor) | High Second Harmonic Generation (SHG) efficiency (up to 32x urea) | Highlights the potential of the nitrostyrene core for NLO applications. rsc.org |

| 3-(((4-nitrophenyl)imino)methyl)phenol derivatives | Donor-π-Acceptor (Phenol as donor, Nitro as acceptor) | Significant first hyperpolarizability (β) values | Shows that combining phenol and nitro groups leads to strong NLO responses. researchgate.net |

Future Directions in the Academic Research of 3 2 Nitro 1 Propen 1 Yl Phenol

Innovations in Synthetic Methodologies

The primary route for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction between a benzaldehyde (B42025) and a nitroalkane. wikipedia.orgorganic-chemistry.org For 3-(2-Nitro-1-propen-1-yl)phenol, this would involve the condensation of 3-hydroxybenzaldehyde (B18108) with nitroethane. While this is a well-established method, future research could focus on several innovative approaches to improve efficiency, selectivity, and green chemistry metrics.

Conventional methods often require prolonged heating and a large excess of the nitroalkane. rsc.org Future synthetic strategies could explore:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, simplify work-up procedures, and increase yields for the synthesis of related nitrostyrenes. rsc.org A systematic study of microwave parameters (temperature, time, power) for the synthesis of 3-(2-Nitro-1-propen-1-yl)phenol could lead to a highly efficient and rapid production method.

Novel Catalytic Systems: While ammonium (B1175870) acetate (B1210297) is a common catalyst, research into alternative catalysts could offer significant advantages. rsc.orggoogle.com This includes exploring the efficacy of:

Heterogeneous catalysts: Metal-organic frameworks (MOFs) have demonstrated catalytic activity in Knoevenagel condensations and could offer benefits in terms of reusability and ease of separation. ornl.gov

Ionic Liquids (ILs): Certain ionic liquids can act as both solvent and catalyst, facilitating the reaction under mild conditions, sometimes even at room temperature without an additional catalyst. researchgate.net The yield of β-nitrostyrene has been shown to be dependent on the structure of the ionic liquid, suggesting that a tailored IL could be developed for optimal synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and potential for scalability. Developing a flow synthesis for 3-(2-Nitro-1-propen-1-yl)phenol would represent a significant advancement over traditional batch processing.

A comparison of potential synthetic approaches is summarized in the table below.

| Method | Starting Materials | Catalyst/Conditions | Potential Advantages |

| Conventional | 3-Hydroxybenzaldehyde, Nitroethane | Ammonium acetate, Acetic acid, Reflux | Well-established |

| MAOS | 3-Hydroxybenzaldehyde, Nitroethane | Ammonium acetate, Microwave irradiation | Reduced reaction time, Increased yield |

| Ionic Liquid | 3-Hydroxybenzaldehyde, Nitroethane | (2-hydroxyethyl)ammonium carboxylates | Mild conditions, Catalyst-free |

| MOF-Catalyzed | 3-Hydroxybenzaldehyde, Nitroethane | e.g., UMCM-1-NH2 | Catalyst reusability |

Development of Advanced Analytical and Characterization Techniques

Thorough characterization is fundamental to understanding the properties and reactivity of 3-(2-Nitro-1-propen-1-yl)phenol. While standard techniques like NMR and IR spectroscopy are essential, future research should focus on more advanced and nuanced analytical approaches.

Advanced NMR Spectroscopy: Beyond standard 1H and 13C NMR, two-dimensional techniques such as COSY, HSQC, and HMBC will be crucial for unambiguous assignment of all protons and carbons, especially to confirm the E/Z stereochemistry of the nitroalkene moiety. For related nitrostyrenes, the coupling constants of the vinylic protons are indicative of the stereoisomer. nih.gov

High-Resolution Mass Spectrometry (HRMS): ESI-TOF and other HRMS techniques will be vital for confirming the elemental composition. nih.gov Fragmentation patterns observed in mass spectrometry can also provide structural information.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry, including the planarity of the molecule and the conformation of the nitro group relative to the double bond and the phenyl ring. This would also reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, in the solid state.

Electrochemical Analysis: Techniques like cyclic voltammetry can be used to study the redox properties of 3-(2-Nitro-1-propen-1-yl)phenol. The electron-withdrawing nitro group and the electron-donating hydroxyl group will have opposing effects on the electron density of the molecule, and electrochemical studies can quantify these effects. For other nitrostyrene (B7858105) derivatives, a linear correlation has been observed between the half-wave potential and the Hammett substituent constant, indicating that the electrochemical behavior is sensitive to the electronic properties of the substituents. researchgate.net

A summary of key characterization data for a related compound, ortho-hydroxy-β-nitrostyrene, is provided below. Similar data would be sought for the meta-isomer.

| Technique | Compound | Key Findings | Reference |

| 1H-NMR | E-2-(2-hydroxyphenyl)-1-nitroethene | δ 7.95 (d, J = 14.0 Hz, 1H), 8.14 (d, J = 14.0 Hz, 1H) | nih.gov |

| 13C-NMR | E-2-(2-hydroxyphenyl)-1-nitroethene | δ 116.6, 117.8, 121.7, 132.8, 133.4, 135.7, 138.7, 156.1 | nih.gov |

| HR-MS | E-2-(2-hydroxyphenyl)-1-nitroethene | Calcd. for C8H7NO3 [(M + Na)+]: 188.0318, found: 188.0319 | nih.gov |

Advancements in Theoretical and Computational Chemical Studies

Theoretical and computational chemistry offer powerful tools to predict and understand the structure, properties, and reactivity of molecules. For 3-(2-Nitro-1-propen-1-yl)phenol, these methods can provide insights that are difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the ground state. nih.gov

Calculate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies (IR, Raman) to aid in the interpretation of experimental spectra. youtube.comeurjchem.com

Analyze the Frontier Molecular Orbitals (FMOs): The energies and distributions of the HOMO and LUMO can provide insights into the compound's reactivity, particularly in cycloaddition reactions. researchgate.net

Map the Electrostatic Potential: This can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of reaction.

Molecular Electron Density Theory (MEDT): This theory has been used to understand the reactivity of isomeric (Z)- and (E)-β-nitrostyrenes in cycloaddition reactions. rsc.org Applying MEDT to 3-(2-Nitro-1-propen-1-yl)phenol could elucidate the influence of the meta-hydroxyl group on its reactivity in polar reactions.

Conformational Analysis: A systematic computational search for stable conformers is important, especially considering the potential for intramolecular hydrogen bonding between the phenolic proton and the nitro group, which could influence the compound's reactivity. mdpi.com

Computational studies on related nitroaromatics have provided a comprehensive understanding of their transformation mechanisms. mdpi.com Similar in-depth computational analysis of 3-(2-Nitro-1-propen-1-yl)phenol is a promising avenue for future research.

Exploration of Novel Reactivity and Transformation Pathways

The β-nitrostyrene scaffold is a versatile building block in organic synthesis. The presence of both a hydroxyl and a nitro group on 3-(2-Nitro-1-propen-1-yl)phenol opens up possibilities for novel transformations.

Cycloaddition Reactions: β-nitrostyrenes are excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions. nih.govmdpi.com Future work could explore the reactivity of 3-(2-Nitro-1-propen-1-yl)phenol with various dienes and dipoles to synthesize complex heterocyclic structures. The electronic nature of the hydroxyl group is expected to influence the regioselectivity and stereoselectivity of these reactions.

Conjugate Addition Reactions: The electron-deficient double bond is susceptible to Michael addition by a wide range of nucleophiles. mdpi.com While amines are common nucleophiles, the reactivity of 3-(2-Nitro-1-propen-1-yl)phenol with carbon, oxygen, and sulfur nucleophiles could be systematically investigated.

Denitrative Cross-Coupling Reactions: The nitro group can act as a leaving group in cross-coupling reactions, allowing for the formation of a new C-C or C-heteroatom bond. mdpi.com Exploring the denitrative cross-coupling of 3-(2-Nitro-1-propen-1-yl)phenol with organometallic reagents (e.g., organoboron, -zinc, or -manganese) could lead to the synthesis of a variety of disubstituted alkenes. mdpi.com

Intramolecular Reactions: The presence of the phenolic hydroxyl group opens the door to intramolecular reactions that are not possible with simple β-nitrostyrene. For example, after a transformation at the nitroalkene moiety, the hydroxyl group could participate in an intramolecular cyclization to form benzofuran (B130515) or other heterocyclic systems. Research on ortho-hydroxy-β-nitrostyrene has shown that the hydroxyl group can significantly alter the course of a reaction, leading to unusual C-C bond cleavage. mdpi.com The reactivity of the meta-isomer in this context is an unexplored area.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing access to 3-(1-amino-1-propen-1-yl)phenol derivatives. wikipedia.org These amino compounds could serve as precursors for further functionalization or as building blocks for more complex molecules.

The exploration of these reaction pathways will undoubtedly expand the synthetic utility of 3-(2-Nitro-1-propen-1-yl)phenol and lead to the discovery of novel molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.